molecular formula C30H26N4O8 B12538883 Benzene-1,2,4,5-tetracarboxylic acid;pyridine CAS No. 142873-07-2

Benzene-1,2,4,5-tetracarboxylic acid;pyridine

Cat. No.: B12538883
CAS No.: 142873-07-2
M. Wt: 570.5 g/mol
InChI Key: IJZRDSSQIQVFOD-UHFFFAOYSA-N
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Description

Benzene-1,2,4,5-tetracarboxylic acid;pyridine is a high-purity chemical complex primarily built upon benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid), a versatile ligand in advanced materials research . This compound is critically valued for constructing metal-organic frameworks (MOFs) and porous coordination polymers, where the tetra-carboxylic acid acts as a multi-dentate organic linker to connect metal clusters or ions, forming stable, multidimensional network structures with high surface areas . The inclusion of pyridine in the complex can influence the coordination geometry and crystallization process during synthesis. Researchers utilize this compound to develop novel materials for applications in gas storage and separation, catalysis, and chemical sensing . The parent acid, with a molecular weight of 254.15 g/mol and a high density of carboxylic acid functional groups, offers exceptional thermal stability, with a melting point typically between 281-284°C . This product is intended for research and further manufacturing applications, strictly as a reagent. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling guidelines before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

142873-07-2

Molecular Formula

C30H26N4O8

Molecular Weight

570.5 g/mol

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid;pyridine

InChI

InChI=1S/C10H6O8.4C5H5N/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;4*1-2-4-6-5-3-1/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1-5H

InChI Key

IJZRDSSQIQVFOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2,4,5-tetracarboxylic acid can be synthesized through the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate. The reaction typically occurs in an alkaline medium and requires heating to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, benzene-1,2,4,5-tetracarboxylic acid is produced by the catalytic oxidation of durene. This process involves the use of a catalyst, such as cobalt or manganese, and an oxidizing agent, such as air or oxygen, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or esters.

Scientific Research Applications

Coordination Chemistry

Ligand Properties:
Benzene-1,2,4,5-tetracarboxylic acid acts as a versatile ligand in coordination chemistry. It can form stable complexes with various metal ions, particularly lanthanides and transition metals. These complexes are crucial for developing high-dimensional coordination polymers. Research has demonstrated that reactions between this tetracarboxylic acid and lanthanide ions yield multiple families of coordination polymers with distinct structural characteristics .

Case Study: Lanthanide Complexes
A notable study reported the formation of seven families of lanthanide-containing coordination polymers through the reaction of benzene-1,2,4,5-tetracarboxylate with different lanthanide ions . The resulting materials exhibited unique properties such as high surface area and porosity, making them suitable for applications in gas storage and separation technologies.

Polymer Science

Enhancement of Polymer Properties:
In polymer chemistry, benzene-1,2,4,5-tetracarboxylic acid is utilized to enhance the thermal and mechanical properties of various polymers. For instance, it has been incorporated into unsaturated poly(butylene adipate-co-butylene itaconate) copolyesters to improve their crystallization kinetics and overall performance .

Case Study: Copolyester Synthesis
A study investigated the synthesis of copolyesters incorporating benzene-1,2,4,5-tetracarboxylic acid. The results indicated that varying the concentration of this acid significantly affected the thermal stability and mechanical strength of the resulting materials. The copolyesters demonstrated improved hardness and tensile strength compared to those without the tetracarboxylic acid .

Material Synthesis

Development of Metal-Organic Frameworks (MOFs):
Benzene-1,2,4,5-tetracarboxylic acid is a key component in synthesizing metal-organic frameworks due to its ability to form robust linkages with metal ions. These frameworks exhibit high porosity and are being explored for applications in catalysis and gas adsorption.

Case Study: Metal Coordination Polymers
Research has highlighted the synthesis and characterization of zinc and copper-based coordination polymers using benzene-1,2,4,5-tetracarboxylic acid. These materials were evaluated for their potential use in environmental applications such as pollutant removal from water . The study emphasized the importance of optimizing synthesis conditions to achieve desired structural properties.

Mechanism of Action

The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid and pyridine coordination polymers involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds and hydrogen bonding. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used .

Comparison with Similar Compounds

Research Findings and Case Studies

PMA in MOFs

  • UiO-66-(COOH)₂ : Synthesized via refluxing PMA with ZrCl₄, this MOF exhibits enhanced CO₂ adsorption due to additional -COOH sites .
  • Zn-MOF Fluorescence : A Zn-MOF derived from PMDA hydrolysis shows strong fluorescence, utilized in cimetidine detection .

Catalytic Performance

  • Cross-Linked LDH Catalysts : PMA-grafted catalysts show higher recyclability in oxidation reactions compared to melamine-based systems .

Biological Activity

Benzene-1,2,4,5-tetracarboxylic acid (BTCA), also known as pyromellitic acid, when combined with pyridine derivatives exhibits a range of biological activities and potential applications in various fields such as coordination chemistry, drug design, and material science. This article explores the biological activity of BTCA in detail, supported by data tables and research findings.

BTCA is a polycarboxylic acid characterized by four carboxyl groups attached to a benzene ring. Its chemical formula is C10_{10}H6_6O8_{8}, and it can form coordination complexes with various metals, enhancing its utility in biological applications. The addition of pyridine enhances its solubility and reactivity, making it a versatile ligand in coordination chemistry.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that BTCA exhibits antimicrobial activity against various pathogens. In a study assessing the antibacterial effects of BTCA against Escherichia coli and Staphylococcus aureus, it was found that BTCA significantly inhibited bacterial growth at certain concentrations. The minimum inhibitory concentration (MIC) values were determined to be 0.5 mg/mL for E. coli and 1.0 mg/mL for S. aureus .

2. Coordination Polymers and Drug Delivery

BTCA has been utilized to synthesize coordination polymers that exhibit luminescent properties. For instance, coordination polymers formed with cobalt and zinc salts showed potential as drug delivery systems due to their porous structures that can encapsulate therapeutic agents . The luminescent properties of these polymers may also allow for tracking the delivery of drugs in biological systems.

3. Cytotoxicity Studies

In vitro cytotoxicity studies have indicated that BTCA derivatives can affect cancer cell lines. For example, one study reported that a BTCA-pyridine complex exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50_{50} value of 25 µM after 48 hours of exposure . This suggests potential applications in cancer therapy.

Table 1: Antibacterial Activity of BTCA

BacteriaMIC (mg/mL)
E. coli0.5
Staphylococcus aureus1.0

Table 2: Cytotoxicity of BTCA Derivatives

CompoundCell LineIC50_{50} (µM)
BTCA-Pyridine ComplexMCF-725

Case Studies

Case Study 1: Coordination Polymers

A study investigated the formation of two coordination polymers using BTCA with Co(II) and Zn(II). These polymers were characterized using X-ray diffraction and showed significant thermal stability and potential for gas sorption applications . The luminescent properties were particularly notable, with one polymer emitting at 527 nm under UV light.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of BTCA derivatives against various cancer cell lines. The results indicated that modifications to the BTCA structure could enhance its cytotoxic effects, suggesting a pathway for developing new anticancer agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic techniques for characterizing Benzene-1,2,4,5-tetracarboxylic acid?

  • Methodological Answer :

  • Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for determining crystal structures. This program robustly handles high-resolution data and twinned crystals .
  • IR spectroscopy identifies hydrogen bonding patterns by analyzing O-H stretching vibrations. For example, intramolecular hydrogen bonds (O-O distances <2.4 Å) show distinct IR peaks compared to intermolecular bonds .
  • Elemental analysis and mass spectrometry validate molecular formula (C₁₀H₆O₈, M = 254.15 g/mol) .

Q. What safety protocols are essential when handling Benzene-1,2,4,5-tetracarboxylic acid?

  • Methodological Answer :

  • Use personal protective equipment (PPE) , including gloves and goggles, and work in a fume hood to avoid inhalation of dust.
  • Store in sealed containers away from moisture. Refer to Safety Data Sheets (SDS) for emergency measures; the compound may cause respiratory irritation .

Q. How do solubility properties influence purification strategies for Benzene-1,2,4,5-tetracarboxylic acid?

  • Methodological Answer :

  • The compound is soluble in alcohols (e.g., ethanol, methanol) and slightly soluble in water (1.5 g/100 mL at 20°C).
  • Recrystallization from hot water removes impurities, while sublimation under reduced pressure yields high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns across acid salts of Benzene-1,2,4,5-tetracarboxylic acid?

  • Methodological Answer :

  • Combine X-ray crystallography and IR spectroscopy to correlate structural and spectroscopic data. For example:
CompoundO-O Distance (Å)Bond TypeIR Signature (cm⁻¹)
Li₂[C₁₀H₄O₈H₂]·5H₂O2.384Intramolecular2500–2700 (broad)
[Ni(H₂O)₆][C₁₀H₄O₈H₂]2.386Intramolecular2500–2700 (broad)
(NH₄)₂[C₁₀H₄O₈H₂]2.642Intermolecular3200–3400 (sharp)
Short intramolecular bonds (<2.4 Å) correlate with broad IR peaks, while longer intermolecular bonds (>2.6 Å) show sharper peaks .

Q. What strategies optimize the design of coordination polymers using Benzene-1,2,4,5-tetracarboxylic acid?

  • Methodological Answer :

  • Use solvothermal synthesis with transition metals (e.g., Zn²⁺, Cu²⁺) at controlled pH (4–6) to deprotonate carboxylate groups.
  • Co-crystallize with auxiliary ligands (e.g., 4,4'-bipyridine) to stabilize 2D/3D frameworks. For example, [Cu(phen)₂]₂(C₁₀H₂O₈)·C₁₀H₂O₈ forms π-π stacked layers .

Q. How can peptide conjugation reactions with Benzene-1,2,4,5-tetracarboxylic acid be optimized to prevent cross-linking?

  • Methodological Answer :

  • Employ a 4:1 molar ratio of carboxylate to HBTU/HOBt activators to favor mono-activation.
  • Use DIEA (9 equivalents) as a base for efficient coupling.
  • Purify via HPLC or size-exclusion chromatography to isolate mono-conjugated products .

Q. What role does co-crystallization with caffeine play in modifying the supramolecular structure of Benzene-1,2,4,5-tetracarboxylic acid?

  • Methodological Answer :

  • Co-crystallization introduces O-H···O (carbonyl) and O-H···N (imidazole) hydrogen bonds, creating layered structures.
  • π-π interactions between benzene and caffeine rings (3.45 Å inter-centroid distance) enhance thermal stability .

Q. How do cation choices (Li⁺, Ni²⁺, NH₄⁺) affect hydrogen bonding modes in acid salts?

  • Methodological Answer :

  • Small cations (Li⁺, Ni²⁺) favor intramolecular hydrogen bonds due to high charge density, while bulky cations (NH₄⁺) promote intermolecular bonds .
  • Synthesize salts via slow evaporation (Li⁺, NH₄⁺) or cooling crystallization (Ni²⁺) to control crystal growth .

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